molecular formula C20H23NO4 B2940349 (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid CAS No. 172992-35-7

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid

Cat. No.: B2940349
CAS No.: 172992-35-7
M. Wt: 341.407
InChI Key: WSVWDDCYQOYKQN-SFHVURJKSA-N
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Description

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a butyramido group and a propanoic acid moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid typically involves multiple steps, starting from commercially available precursors One common route involves the protection of the phenol group with a benzyl group, followed by the formation of the butyramido group through amide bond formation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the butyramido group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid: The enantiomer of the compound with different stereochemistry.

    4-(Benzyloxy)phenylacetic acid: Lacks the butyramido and propanoic acid groups.

    4-(Benzyloxy)phenylboronic acid: Contains a boronic acid group instead of the butyramido and propanoic acid groups.

Uniqueness

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWDDCYQOYKQN-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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